REACTION_CXSMILES
|
C([O:8][C:9](=[O:22])[CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][CH3:21])C1C=CC=CC=1>CO.[Pd]>[C:9]([OH:22])(=[O:8])[CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][CH3:21]
|
Name
|
Benzyl-3,6,9,12-Tetraoxatridecanoate
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(COCCOCCOCCOC)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
catalyst/mmol
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The suspension is shaken under 30 psi H2 until the starting material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is consumed
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered through a short pad of Celite
|
Type
|
WASH
|
Details
|
washed thoroughly with methanol
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The product is used directly without purification
|
Name
|
|
Type
|
|
Smiles
|
C(COCCOCCOCCOC)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |